
Sodium 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties
Preparation Methods
The synthesis of Sodium 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. For instance, the reaction between 3-fluorobenzohydrazide and ethyl chloroformate can yield the desired oxadiazole ring.
Introduction of the Sodium Salt: The carboxylic acid group in the oxadiazole ring is then converted to its sodium salt form by reacting with a suitable base such as sodium hydroxide.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Sodium 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The oxadiazole ring can be susceptible to oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it can act as a substrate for the formation of carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Sodium 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has found applications in various scientific research fields:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.
Mechanism of Action
The mechanism of action of Sodium 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Sodium 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds such as:
Sodium 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate: Similar structure but with the fluorine atom in a different position on the phenyl ring, which can affect its chemical reactivity and biological activity.
Sodium 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate:
Sodium 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate: Introduction of a methyl group instead of a halogen, which can influence the compound’s steric and electronic characteristics.
Properties
IUPAC Name |
sodium;3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3.Na/c10-6-3-1-2-5(4-6)7-11-8(9(13)14)15-12-7;/h1-4H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKQTORRZYBOPZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
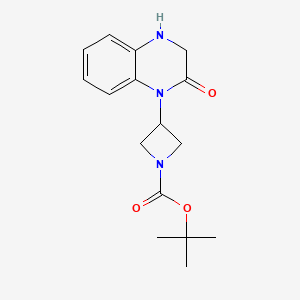
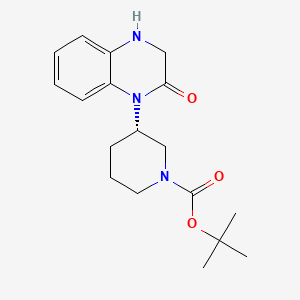

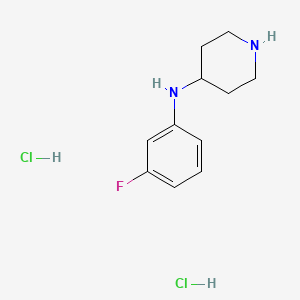
![N-[(3-fluorophenyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B8215075.png)



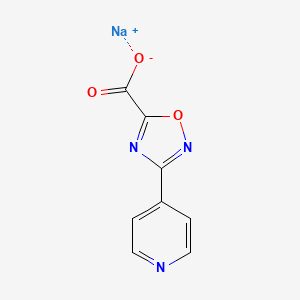
![N-[(4-fluorophenyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B8215118.png)

![tert-butyl N-{4-[(2-fluorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B8215121.png)
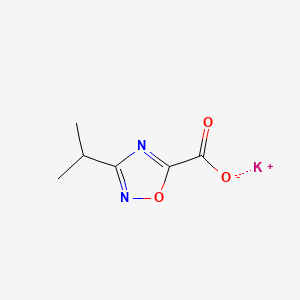
![tert-butyl N-{4-[(3-fluorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B8215133.png)
